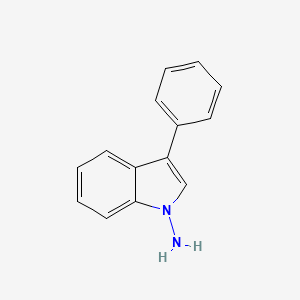

1-Amino-3-phenylindole

Description

Academic Significance of the Indole (B1671886) Moiety in Chemical and Biological Research

The indole nucleus is a privileged scaffold in drug discovery and is a component of numerous natural and synthetic compounds with significant biological activity. nih.govsemanticscholar.orgnih.gov Its prevalence stems from its role in essential biological molecules. For instance, the amino acid tryptophan, a fundamental constituent of most proteins, features an indole core. irjmets.comnih.gov Tryptophan also serves as the biosynthetic precursor to vital neurotransmitters like serotonin (B10506) and melatonin, which regulate mood, sleep, and various physiological processes in animals. irjmets.comnih.govpcbiochemres.com

The electron-rich nature of the indole ring system makes it highly reactive towards electrophilic substitution, particularly at the C3-position. irjmets.com This reactivity, combined with a variety of established synthetic methodologies like the Fischer, Bartoli, and Leimgruber-Batcho syntheses, provides chemists with robust tools to create a diverse array of functionalized indole derivatives. irjmets.comsemanticscholar.org

The pharmacological applications of indole-based compounds are extensive. Researchers have successfully incorporated the indole moiety into molecules targeting a wide spectrum of diseases, including cancer, microbial and viral infections, inflammation, and central nervous system disorders. jchr.orgsemanticscholar.org Well-known pharmaceuticals such as the anti-inflammatory drug indomethacin, the beta-blocker pindolol, and the anti-migraine drug sumatriptan (B127528) all feature the indole framework, underscoring its therapeutic importance. nih.govpcbiochemres.com Beyond medicine, indole derivatives are also investigated for applications in materials science and catalysis. irjmets.com

| Notable Indole-Containing Compound | Significance |

| Tryptophan | Essential amino acid and biosynthetic precursor. irjmets.comnih.gov |

| Serotonin | Important neurotransmitter in the CNS. irjmets.comnih.gov |

| Melatonin | Hormone involved in regulating sleep-wake cycles. irjmets.compcbiochemres.com |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). pcbiochemres.com |

| Sumatriptan | Medication used to treat migraine and cluster headaches. nih.gov |

| Mitomycin C | An anticancer agent and antibiotic. nih.gov |

Research Contextualization of the 1-Amino-3-phenylindole Structural Motif

This compound is a specific derivative of indole that has garnered attention in medicinal chemistry research. wikipedia.org Its structure is characterized by two key substitutions on the indole core: an amino group (-NH2) at the N1-position and a phenyl group at the C3-position. This particular arrangement of functional groups places the compound at the intersection of several important classes of indole derivatives.

The most direct research context for this compound is its role as a precursor or analogue to pharmacologically active agents. Notably, it is a known derivative of the antidepressant binedaline (B1667085), highlighting the motif's potential for influencing central nervous system targets. wikipedia.org

The 3-phenylindole substructure is a significant pharmacophore in its own right. Derivatives bearing a phenyl group at the C3-position have been investigated for various biological activities, including as antimicrobial agents active against fungi and gram-positive bacteria. researchgate.netgoogle.com Furthermore, the 2-phenylindole (B188600) scaffold, a close structural relative, is the subject of extensive research, with derivatives showing promise as anticancer agents that inhibit tubulin polymerization, and as treatments for malaria and tuberculosis. nih.govomicsonline.orgjapsonline.com

The presence of an amino group at the N1 position is another critical feature. The synthesis and reactivity of N-aminoindoles are specialized topics in heterocyclic chemistry. The introduction of this group can significantly alter the electronic properties and biological activity of the indole scaffold. Research into related structures, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, has focused on developing potent monoamine reuptake inhibitors, further emphasizing the relevance of this structural class to neuropharmacology. ebi.ac.uk

The combination of these features in the this compound motif creates a unique chemical entity with potential for further derivatization and exploration in drug discovery programs. Its synthesis and the biological evaluation of its derivatives are active areas of academic and industrial research, aiming to develop novel therapeutic agents. ontosight.aiacs.org

Properties of this compound

| Property | Value |

| IUPAC Name | 3-Phenyl-1H-indol-1-amine wikipedia.org |

| Chemical Formula | C₁₄H₁₂N₂ wikipedia.orgnih.gov |

| Molar Mass | 208.264 g·mol⁻¹ wikipedia.org |

| CAS Number | 33929-81-5 wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

3929-81-5 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-phenylindol-1-amine |

InChI |

InChI=1S/C14H12N2/c15-16-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-10H,15H2 |

InChI Key |

SZBSSFJINJSGMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Organic Synthesis of 1 Amino 3 Phenylindole and Its Derivatives

Strategies for Indole (B1671886) Core Construction and Functionalization

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies can be broadly categorized into classical annulation reactions and modern catalytic approaches.

Classical Annulation Reactions

Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the acid-catalyzed cyclization of appropriately substituted acyclic precursors.

Fischer Indole Synthesis:

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. The mechanism proceeds through a-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. A variety of Brønsted and Lewis acids can be employed as catalysts.

For the synthesis of a 3-phenylindole derivative, a suitable phenylhydrazine (B124118) would be reacted with a ketone bearing a phenyl group, such as acetophenone. The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles. However, the reaction conditions can be harsh, and the synthesis of certain isomers can be challenging with unsymmetrical ketones.

Nenitzescu Indole Synthesis:

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The mechanism is believed to proceed through a Michael addition, followed by a nucleophilic attack and subsequent elimination. While primarily used for 5-hydroxyindoles, modifications and variations of this reaction have expanded its scope.

Contemporary Regioselective Indole Synthesis Approaches

Modern synthetic methods often offer milder reaction conditions, higher yields, and greater control over regioselectivity compared to classical approaches.

Leimgruber–Batcho Indole Synthesis:

The Leimgruber–Batcho indole synthesis is a highly efficient two-step process for producing indoles from o-nitrotoluenes. The initial step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. The resulting enamine is then subjected to a reductive cyclization to afford the indole. A variety of reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. This method is particularly advantageous due to the commercial availability of many starting o-nitrotoluenes and the generally high yields and mild conditions.

| Step | Reaction | Reagents | Outcome |

| 1 | Enamine Formation | o-nitrotoluene, DMF-DMA, Pyrrolidine | Formation of an intermediate enamine |

| 2 | Reductive Cyclization | Raney Nickel/Hydrazine or Pd/C/H₂ | Cyclization to the indole ring |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the synthesis and functionalization of indoles.

Palladium-catalyzed reactions are among the most versatile methods for indole synthesis and functionalization. These reactions often involve the coupling of aryl halides with various partners or the direct functionalization of C-H bonds.

Direct C-H arylation of the indole nucleus offers an atom-economical approach to introduce aryl substituents. For instance, the palladium-catalyzed reaction of an indole with an aryl halide can lead to the formation of C-H arylated products. The regioselectivity of these reactions can often be controlled by the choice of directing groups on the indole nitrogen or at other positions.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Indole, Aryl Halide | Arylated Indole | Direct C-H functionalization |

| Pd(II) Catalyst | N-protected Indole, Aryl Iodide | C4-Arylated Indole | Directing group-assisted C-H activation |

A notable advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical Fischer synthesis.

Rhodium catalysts have emerged as powerful tools for C-H activation and subsequent coupling reactions. Rhodium(III)-catalyzed oxidative annulation of anilides with alkynes provides a direct route to highly functionalized indoles. Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of 1-aminoindole (B1208307) derivatives from aryl hydrazines and diazo compounds. These reactions often proceed under mild conditions and can exhibit high step economy. Rhodium-catalyzed oxidative annulation of 2- or 7-phenyl-1H-indoles with alkenes or alkynes has also been achieved using molecular oxygen as the sole oxidant.

| Catalyst | Reactants | Product | Key Features |

| [RhCpCl₂]₂ | Acetanilide, Internal Alkyne | Substituted Indole | Oxidative C-H coupling |

| Rh(III) complex | 2-Acetyl-1-arylhydrazine, Diazo compound | 1-Aminoindole derivative | C-H activation and cyclization |

| [RhCpCl₂]₂ | 2-Phenyl-1H-indole, Alkene/Alkyne | Fused Indole System | Aerobic oxidative annulation |

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and Chan-Lam coupling, are well-established methods for forming C-N bonds. These reactions are valuable for the synthesis of N-arylindoles. An efficient copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes with secondary amines and terminal acetylenes has been developed to produce 3-aminoindolines, which can be subsequently isomerized to 3-aminoindoles. This method provides a direct route to the 3-aminoindole scaffold.

Post-Functionalization Methodologies for Aminoindole Derivatives

Post-functionalization offers a powerful strategy for diversifying the structure of an already-formed indole core. Rather than building the molecule from scratch with the desired substituents, this approach introduces functional groups onto the parent indole skeleton. For aminoindoles, this allows for the late-stage introduction of various chemical moieties.

Major strategies for introducing an amino group at the C3 position of an indole ring include nitration or azidation, followed by reduction to the free amine. mdpi.comnih.gov Other reported methods involve the Curtius rearrangement of 3-indolecarboxylic acids and palladium-catalyzed amination of indole halides. nih.gov More recently, direct C-H amination techniques have been developed. nih.gov

A notable two-step method for preparing unprotected 2-aryl-3-aminoindoles begins with a reaction between a 2-aryl indole and nitrostyrene. This forms an intermediate spirocyclic isoxazole, which is then treated with hydrazine hydrate (B1144303) under microwave-assisted heating to yield the corresponding 3-aminoindole. mdpi.comnih.gov This cascade reaction provides an affordable and convenient route to these compounds. mdpi.com

Furthermore, direct C-H functionalization of the indole nucleus is a powerful tool for introducing complexity. While functionalization at the C2 and C3 positions is common, modifications at the benzene (B151609) core (C4 to C7) are more challenging but achievable through the use of directing groups. researchgate.netresearchgate.net For instance, iridium-catalyzed direct alkynylation at the C4 and C7 positions has been demonstrated with the aid of sulfur-directing groups. researchgate.net Visible-light-induced photoredox C-H amidation has also been successfully applied to N-unprotected indoles, particularly those with electron-withdrawing groups, to produce N-(indol-2-yl)amides. acs.org

| Reaction Type | Position | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| C3-Amination (Two-Step) | C3 | 1. Nitrostyrene, Phosphorous Acid 2. Hydrazine Hydrate, Microwave | mdpi.comnih.gov |

| Direct C-H Amination | C3 | Various modern methods | nih.gov |

| Photoredox C-H Amidation | C2 | Eosin Y (photocatalyst), Green LED | acs.org |

| Directed C-H Alkynylation | C4/C7 | Iridium catalyst, Sulfur directing groups | researchgate.net |

Targeted Synthesis of 1-Amino-3-phenylindole Analogues and Related Propanol (B110389) Derivatives

The targeted synthesis of analogues of this compound is driven by the search for new compounds with specific biological activities. A known derivative of this compound is the antidepressant binedaline (B1667085). wikipedia.org Synthetic efforts often focus on modifying the phenyl ring, the indole core, or the amino group to explore structure-activity relationships.

A general and efficient method for synthesizing 3-aminoindoles involves a copper-catalyzed three-component coupling reaction. This cascade transformation combines a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a propargylamine (B41283) intermediate, which cyclizes to an indoline (B122111) core. nih.gov This indoline can then be isomerized to the corresponding 3-aminoindole upon treatment with a base. nih.gov This multicomponent approach allows for the assembly of the core structure from readily available starting materials. nih.gov

The synthesis of related propanol derivatives has also been explored. For example, 3-methylamino-1-phenyl-1-propanol, a precursor to the drug fluoxetine, can be synthesized by the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride (B1222165) and acetic acid. google.com Similar strategies can be adapted to create propanol derivatives linked to the this compound scaffold, potentially leading to new classes of compounds. The synthesis of various substituted 1,3-diarylpropane-1-ones, which share a structural similarity, involves the reaction of substituted chalcones with thiols, sometimes using organocatalysts like cinchonine. nih.gov

Stereoselective Synthesis and Diastereomeric Resolution of Aminoindoles

Chirality is a critical aspect of medicinal chemistry, and the stereoselective synthesis of aminoindoles is essential for producing enantiomerically pure compounds. Asymmetric synthesis aims to create a single enantiomer directly. Various catalytic enantioselective methods have been developed for indole synthesis. snnu.edu.cn For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes, providing chiral annulated indoles with high yield and excellent enantiopurity. nih.gov Another approach involves the asymmetric catalytic reaction of hydroxyindoles with nitroalkenes to achieve Friedel–Crafts alkylation on the carbocyclic ring with high regio- and enantioselectivity. acs.org

When a racemic mixture (a 50:50 mixture of two enantiomers) is produced, it must be separated into its constituent enantiomers through a process called resolution. libretexts.orglibretexts.org Since enantiomers have identical physical properties like solubility and melting point, direct separation is difficult. libretexts.orglibretexts.org The most common method is diastereomeric resolution . wikipedia.org This involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.orglibretexts.org

For a racemic aminoindole (a base), a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as the resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts. libretexts.org

(R)-aminoindole + (R)-chiral acid → (R,R)-diastereomeric salt

(S)-aminoindole + (R)-chiral acid → (S,R)-diastereomeric salt

Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the aminoindole. libretexts.org

| Step | Process | Description |

|---|---|---|

| 1 | Salt Formation | React the racemic amine (R/S mixture) with an enantiopure chiral acid (e.g., R'). This forms a mixture of two diastereomeric salts (R,R' and S,R'). |

| 2 | Separation | Exploit the different physical properties (e.g., solubility) of the diastereomers to separate them, typically by fractional crystallization. |

| 3 | Liberation | Treat the separated diastereomeric salt with a base to remove the chiral resolving agent and isolate the pure amine enantiomer (R or S). |

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods in organic chemistry. beilstein-journals.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency compared to conventional methods. nih.govbenthamdirect.com The synthesis of indoles and their derivatives has benefited greatly from these innovations.

Key green chemistry strategies applied to indole synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com It has been successfully used in the synthesis of various indole derivatives, including spiro[indole-thiazolidines]. tandfonline.com

Use of Green Solvents : Replacing toxic organic solvents with environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. beilstein-journals.orgbenthamdirect.com Water has been employed as a solvent for the synthesis of bis(indolyl)methanes (BIMs), a class of indole derivatives. beilstein-journals.org

Catalysis : The use of efficient catalysts, including nanocatalysts and green catalysts, can improve reaction rates and selectivity, often under milder conditions. benthamdirect.comtandfonline.com This reduces energy consumption and the need for stoichiometric reagents.

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a complex product, which is highly atom-economical and efficient. benthamdirect.com The copper-catalyzed synthesis of 3-aminoindoles is an example of a multicomponent approach. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent, for example by using techniques like ball milling, minimizes solvent waste entirely. beilstein-journals.orgbenthamdirect.com

These green approaches are increasingly being adopted by academic researchers and pharmaceutical industries to overcome the shortcomings associated with traditional synthetic protocols for indole-containing compounds. benthamdirect.comtandfonline.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Positional and Substituent Effects on Biological Activity

The biological activity of 1-amino-3-phenylindole derivatives is highly sensitive to the nature and position of various substituents on both the phenyl ring and the indole (B1671886) nucleus. Research has focused on modifying these parts of the molecule to enhance potency, particularly as inhibitors of the norepinephrine (B1679862) transporter (NET), while improving selectivity over the serotonin (B10506) transporter (SERT). drugbank.comnih.gov

Systematic modifications of the phenyl group in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series have revealed that both the position and electronic properties of substituents significantly impact inhibitory activity at monoamine transporters.

Initial studies on an unsubstituted phenyl analog, specifically the (2R,3S)-isomer, showed potent inhibition of the norepinephrine transporter (NET) with an IC50 value of 28 nM and a 13-fold selectivity over the serotonin transporter (SERT). nih.gov Further exploration aimed to improve this potency and selectivity.

The introduction of a single substituent on the phenyl ring led to varied outcomes. A fluorine atom at the ortho-position resulted in a slight decrease in NET potency but maintained good selectivity. nih.gov Placing a chlorine atom at the meta-position also yielded a compound with high affinity for NET. However, a breakthrough was achieved with para-substitution. A 4-fluoro substituent on the phenyl ring enhanced NET inhibition significantly, with an IC50 value of 10 nM. nih.gov The most potent compound in this series was discovered when a chlorine atom was placed at the para-position, which resulted in a compound with a NET IC50 of 4 nM and an impressive 86-fold selectivity over SERT. drugbank.comnih.gov

Conversely, introducing a hydroxyl group at the para-position was detrimental to the activity. The addition of multiple substituents, such as in the 3,4-dichloro analog, did not lead to an improvement in potency compared to the single para-chloro substitution. nih.gov

| Compound | Phenyl Substitution (R) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|

| 1 | H | 28 | 355 | 13 |

| 2 | 2-F | 49 | 2000 | 41 |

| 3 | 3-Cl | 29 | 1200 | 41 |

| 4 | 4-F | 10 | 1000 | 100 |

| 5 | 4-Cl | 4 | 345 | 86 |

| 6 | 4-OH | 120 | >10000 | >83 |

| 7 | 3,4-diCl | 11 | 350 | 32 |

Modifications to the indole nucleus have also been explored to understand their impact on biological activity. The indole moiety is a crucial component for the interaction with transporters, and even small changes can lead to significant shifts in potency and selectivity. nih.gov

In the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, substitutions on the indole ring were investigated, particularly at the 5-position. The introduction of a fluorine atom at the C-5 position of the indole ring, combined with a 4-chlorophenyl group, resulted in a compound that retained high NET potency (IC50 = 11 nM) and excellent selectivity over SERT (109-fold). nih.gov This suggests that the 5-position is a key site for modification to fine-tune the pharmacological profile.

Further studies have highlighted that the indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple receptor types. nih.gov Its derivatives have shown a wide range of biological activities, and substitutions at various positions, including N-1, C-2, C-3, and C-5, are common strategies for developing new therapeutic agents. researchgate.netyoutube.com For instance, research on different indole derivatives has shown that introducing substituents like methyl, halogeno, and methoxy (B1213986) groups can lead to diverse interactions within the active sites of biological targets. youtube.com While the primary amino group at position 1 is a defining feature of the core compound, N-acylation or N-alkylation in other indole series has been shown to significantly modulate activity. For example, N-acylation of 5-aminoindoles with groups like 3-fluorobenzoyl has led to potent and selective inhibitors of monoamine oxidase B.

| Compound | Indole Substitution (R') | Phenyl Substitution (R) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|---|

| 5 | H | 4-Cl | 4 | 345 | 86 |

| 8 | 5-F | 4-Cl | 11 | 1200 | 109 |

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a drug and its biological target. nih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images, and these enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net

In the context of this compound derivatives, the core structure contains at least two chiral centers, leading to the possibility of multiple stereoisomers. Research into the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series has demonstrated a clear stereochemical preference for biological activity. The synthesis and separation of the two diastereomeric isomers, followed by the chiral resolution of each enantiomer, allowed for the evaluation of all four possible stereoisomers. nih.gov

This investigation revealed that the (2R,3S)-isomer is the most potent and selective inhibitor of the norepinephrine transporter. nih.gov This specific enantiomer demonstrated a NET IC50 of 28 nM, with excellent selectivity over the dopamine (B1211576) transporter and 13-fold selectivity over the serotonin transporter. nih.gov This high degree of stereoselectivity indicates that the precise three-dimensional orientation of the amino, hydroxyl, phenyl, and indole groups is crucial for optimal binding and inhibition of the norepinephrine transporter. The other stereoisomers were found to be significantly less active, underscoring the importance of controlling stereochemistry in the design of potent and selective inhibitors based on this scaffold. nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Research

In modern drug design, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the discovery of novel chemical entities. nih.govebi.ac.uk Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. ebi.ac.uknih.gov Bioisosterism refers to the substitution of atoms or functional groups with other groups that have similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com

While specific examples of scaffold hopping applied directly to the this compound core are not extensively documented in the provided literature, the indole nucleus itself is often considered a "privileged scaffold" that can be modified or replaced. nih.gov For instance, in the broader field of monoamine oxidase (MAO) inhibitors, scaffold hopping has been used to identify novel inhibitors by replacing known scaffolds like thiazolidinedione with new ones such as benzofurans. nih.govresearchgate.net

The principles of bioisosteric replacement are highly relevant to the optimization of this compound analogs. A bioisosteric replacement could involve substituting the indole ring with other bicyclic heteroaromatic systems like benzofuran, benzothiophene, or indazole to explore new chemical space and potentially improve properties. mdpi.comnih.gov Similarly, functional groups on the phenyl ring could be replaced with bioisosteres; for example, a chlorine atom could be swapped for a trifluoromethyl group to modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com These strategies represent rational approaches for the future design of novel and improved monoamine reuptake inhibitors based on the foundational SAR of the this compound scaffold.

Biological Target Identification and Mechanistic Investigations

Interactions with Neurotransmitter Transporters

While direct studies on 1-Amino-3-phenylindole's affinity for neurotransmitter transporters are not extensively documented, the pharmacological profile of its derivative, binedaline (B1667085), offers significant insights into its potential neurological activity. wikipedia.org Binedaline, an antidepressant, is known to act as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor, suggesting that the this compound core may possess inherent affinity for these transporters.

Norepinephrine reuptake inhibitors (NRIs) function by blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and thereby enhancing adrenergic neurotransmission. This mechanism is a common therapeutic strategy for conditions like depression and ADHD. The activity of binedaline as a norepinephrine and serotonin reuptake inhibitor suggests that the this compound structure can interact with the norepinephrine transporter. The specific binding interactions and the influence of the 1-amino and 3-phenyl substitutions on the indole (B1671886) core in modulating affinity and selectivity for NET would require further dedicated investigation. Structure-activity relationship studies on related indole derivatives have shown that the nature and position of substituents on the indole ring and the phenyl group are critical for potent and selective NET inhibition. mdpi.comnih.govnih.gov

The serotonin transporter (SERT) is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). The dual activity of binedaline implies that the this compound scaffold also interacts with SERT. The selectivity of a compound for SERT over other monoamine transporters is a crucial factor in its pharmacological profile. For indole-based compounds, selectivity is often governed by subtle structural modifications. mdpi.comnih.govresearchgate.netnih.gov For instance, in a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, substitutions on the indole ring significantly influenced SERT affinity. mdpi.com This highlights the potential to fine-tune the selectivity of this compound derivatives for the serotonin transporter.

Table 1: Investigated Neurotransmitter Transporter Interactions of Indole Derivatives

| Compound Class | Target Transporter(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Binedaline (this compound derivative) | Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Acts as a dual norepinephrine and serotonin reuptake inhibitor. | wikipedia.org |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | SERT, NET, Dopamine (B1211576) Transporter (DAT) | Substitutions on the indole ring modulate affinity and selectivity for SERT. | mdpi.com |

| trans-3-phenyl-1-indanamines | NET | High in vitro affinity for the human NET. | nih.gov |

Antimycobacterial Action through Enzyme Inhibition (e.g., Polyketide Synthase 13 (Pks13))

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antimycobacterial agents with new mechanisms of action. The 3-phenyl-1H-indole scaffold has shown promise in this area. mdpi.comnih.govscilit.comresearchgate.net Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, has been identified as a key target for novel anti-TB drugs. nih.govbenthamdirect.combenthamscience.comresearchgate.netdundee.ac.uk Inhibition of Pks13 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.

Studies on N-phenyl indoles and other 3-phenyl-1H-indole derivatives have demonstrated their potential to inhibit Pks13. nih.govbenthamdirect.combenthamscience.com For example, a series of 3-phenyl-1H-indoles were synthesized and showed in vitro activity against M. tuberculosis, with some compounds exhibiting bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC). nih.govscilit.comresearchgate.net While direct inhibition of Pks13 by this compound has not been reported, the activity of these closely related analogs suggests that the 3-phenylindole core is a viable pharmacophore for targeting this essential mycobacterial enzyme. Further investigation is warranted to determine if the 1-amino substitution enhances or diminishes this antimycobacterial activity. Some reports also suggest that indole derivatives may inhibit other mycobacterial enzymes like enoyl reductase (InhA), which is also involved in mycolic acid biosynthesis. undana.ac.id

Antitumor Mechanisms: Molecular Pathways and Cellular Targets

The indole nucleus is a prevalent scaffold in the design of anticancer agents, and derivatives of 3-phenylindole have been investigated for their potential to interfere with various cancer-related molecular pathways and cellular targets. researchgate.netscilit.comnih.govnih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. ucla.edunih.govnih.govmdpi.com Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. While there is no direct evidence of this compound acting as an HDAC inhibitor, the broad structural diversity of known HDAC inhibitors suggests that the indole scaffold could be adapted for this purpose.

Topoisomerase II: Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. nih.govwikipedia.orgmedchemexpress.comnih.govdiva-portal.org Topoisomerase II inhibitors are a well-established class of anticancer drugs. Research on 3-methyl-2-phenyl-1H-indoles has demonstrated their potential as topoisomerase II inhibitors, with a good correlation between their antiproliferative effect and their ability to inhibit the enzyme's relaxation activity. nih.gov This suggests that the 3-phenylindole core can be a foundation for the development of novel topoisomerase II inhibitors.

The disruption of protein-protein interactions is an emerging strategy in cancer therapy. Tubulin, the protein subunit of microtubules, is a key target in this regard. nih.govsemanticscholar.orgmdpi.com Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several classes of indole derivatives, including 2-phenylindoles and arylthioindoles, have been identified as potent inhibitors of tubulin polymerization, with some compounds exhibiting strong antiproliferative activity against cancer cell lines. nih.govnih.govsemanticscholar.orgnih.govcsic.es These compounds often bind to the colchicine (B1669291) binding site on tubulin. The presence of a phenyl group at the 3-position of the indole ring in this compound makes it a candidate for investigation as a tubulin polymerization inhibitor.

Table 2: Investigated Antitumor Mechanisms of Phenylindole Analogs

| Compound Class | Proposed Mechanism | Specific Target(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Methyl-2-phenyl-1H-indoles | Enzyme Inhibition | Topoisomerase II | Good correlation between antiproliferative effect and topoisomerase II inhibition. | nih.gov |

| 2-Phenylindoles, Arylthioindoles | Protein-Protein Interaction Disruption | Tubulin | Potent inhibitors of tubulin polymerization and cancer cell growth. | nih.govnih.govnih.govcsic.es |

| 3-Phenyl indole-2-carboxamides | Not specified | Not specified | Showed moderate to excellent anticancer activity against MCF7 and HCT116 cell lines. | researchgate.net |

p53-Dependent and p53-Independent Activities

There is currently no specific scientific literature available that details the p53-dependent or p53-independent activities of this compound. However, studies on other indole derivatives have shown engagement with these pathways. For instance, the indole derivative NSC743420 has been demonstrated to reduce osteosarcoma cell proliferation through both p53-dependent and p53-independent mechanisms. In p53-wild type cells, it induces a cytostatic effect, while in p53-null cells, it leads to apoptosis. This highlights the potential for indole-based compounds to interact with the p53 pathway, though direct evidence for this compound is not yet established.

Diverse Biological Modalities and Underlying Mechanisms

The indole scaffold is a common feature in many biologically active compounds, suggesting that this compound may also exhibit a range of biological effects.

Specific studies on the antiviral activities of this compound, including its potential to bind to the HIV-1 capsid, have not been identified in the current body of scientific literature. However, the HIV-1 capsid is a recognized target for antiviral drug development due to its crucial roles in the viral life cycle. Research into other structurally related compounds, such as phenylalanine derivatives, has identified potent inhibitors of the HIV-1 capsid protein. These findings suggest that the general structural class to which this compound belongs has the potential for antiviral activity, warranting future investigation into its specific effects.

Direct research into the anti-inflammatory processes and mechanisms of this compound is not currently available. The indole nucleus is a component of various compounds known to possess anti-inflammatory properties. For example, a study on 3-amino-alkylated indoles demonstrated inhibitory effects on nitric oxide production in macrophages, indicating anti-inflammatory potential by acting on the NF-κB/ERK1/2 pathways. While this suggests a potential area of activity for this compound, dedicated studies are required to confirm and delineate any such effects.

While the antimicrobial spectrum of this compound has not been specifically detailed, research on the closely related parent compound, 3-phenyl-1H-indole, has demonstrated notable antibacterial activity. A series of 20 3-phenyl-1H-indole derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis growth. Several of these compounds showed activity against drug-susceptible and multidrug-resistant strains. One derivative, in particular, displayed bactericidal activity with a strong time-dependent behavior and was devoid of apparent toxicity to mammalian cells.

The general class of indole derivatives has also been investigated for broader antimicrobial activities. Studies have shown that certain indole derivatives exhibit a spectrum of activity against various bacteria and fungi, with some compounds demonstrating significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

Table 1: Antimycobacterial Activity of a 3-Phenyl-1H-indole Derivative

| Compound | Target Organism | Activity |

|---|---|---|

| 3-phenyl-1H-indole derivative | Mycobacterium tuberculosis | Bactericidal |

Data derived from studies on a closely related compound, not this compound.

There is no specific research available on the neuroprotective biochemical pathways associated with this compound. The indole structure is present in numerous compounds with neuroprotective effects, which often involve mechanisms such as antioxidant activity and modulation of signaling pathways related to neuronal survival. Future studies are needed to determine if this compound possesses any neuroprotective properties.

No studies have been found that investigate the anticholinesterase activity of this compound. Acetylcholinesterase inhibitors are a key therapeutic class for managing the symptoms of Alzheimer's disease. The development of novel inhibitors is an active area of research, and various heterocyclic compounds have been explored for this purpose. However, the potential of this compound in this context remains unexamined.

Computational and Theoretical Chemistry in 1 Amino 3 Phenylindole Research

Artificial Intelligence and Machine Learning Applications in Chemical Space Exploration

General principles and methodologies for these computational techniques are well-documented. For instance, virtual screening, molecular docking, and molecular dynamics simulations are standard tools used to explore potential drug candidates among various indole (B1671886) derivatives. nih.govacs.orgjetir.orgnih.govtandfonline.com Similarly, QSAR studies and machine learning models are frequently developed for classes of compounds to predict biological activities and guide the design of new molecules with improved properties. researchgate.netnih.govmdpi.com The exploration of chemical space using artificial intelligence is also a burgeoning field aimed at discovering novel compounds. nih.govarxiv.orgnih.govucla.edu

A derivative of 1-Amino-3-phenylindole, the antidepressant binedaline (B1667085), has been identified, indicating the scaffold's relevance in medicinal chemistry. wikipedia.org Despite this, the in-depth computational characterization as requested by the outline does not appear to be publicly available.

Due to the strict requirement to focus solely on "this compound" and to include detailed research findings, it is not possible to generate the requested article without resorting to speculation or improperly applying data from related but distinct molecules. Adherence to scientific accuracy and the principle of not generating unsubstantiated information (hallucination) precludes the creation of the article as outlined.

Further research into this specific compound using the mentioned computational techniques would be necessary to provide the detailed findings required for such an article.

Advanced Analytical Methodologies for Characterization and Interaction Profiling

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in the elucidation of the molecular structure of "1-Amino-3-phenylindole". These methods offer precise information on the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound". Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons of the phenyl and indole (B1671886) rings, as well as a characteristic signal for the amino group protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the adjacent functional groups. Protons on the phenyl group and the indole nucleus will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give a distinct signal. The chemical shifts of the carbon atoms in the phenyl and indole rings will appear in the aromatic region (typically 110-140 ppm). The carbon atoms directly attached to the nitrogen atom will have their chemical shifts influenced by the electronegativity of the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (Indole & Phenyl) | 7.0 - 8.5 | Complex multiplet patterns are expected due to spin-spin coupling. |

| Amino Protons (-NH₂) | Variable (e.g., 3.0 - 5.0) | Chemical shift is dependent on solvent, concentration, and temperature. Appears as a broad singlet. |

| Aromatic Carbons (Indole & Phenyl) | 110 - 140 | Specific shifts depend on the position and substitution on the rings. |

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pattern of "this compound". The molecular formula of "this compound" is C₁₄H₁₂N₂, which corresponds to a molar mass of approximately 208.26 g/mol wikipedia.org.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern provides valuable structural information. For indole derivatives, common fragmentation pathways involve the cleavage of the indole ring and the loss of substituents. The fragmentation of "this compound" would likely involve the loss of the amino group (NH₂) or cleavage of the phenyl group. The study of fragmentation patterns of related indole derivatives can provide insights into the expected fragmentation of "this compound" pjsir.orgscirp.org. For example, the mass spectrum of 2-phenylindole (B188600) shows a strong molecular ion peak at m/z 193, with fragmentation leading to ions at m/z 192 and 165 nih.govnist.gov.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molar Mass | 208.26 g/mol |

| Molecular Ion Peak (M⁺) | m/z 208 |

| Key Fragment Ions | Expected fragments corresponding to the loss of -NH₂ (m/z 192) and other characteristic indole ring fragments. |

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum will show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic rings, and the C=C bonds of the aromatic systems.

The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl and indole rings will be observed in the 1450-1600 cm⁻¹ region. The IR spectrum of 3-methyl-2-phenylindole shows a characteristic N-H stretch around 3400 cm⁻¹ and aromatic C-H and C=C stretches in their expected regions nist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

Advanced Separation Science Techniques

Advanced separation techniques are essential for the purification, quantification, and analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity and quantifying the amount of "this compound" in a sample. A reversed-phase HPLC method would be suitable for this compound, likely utilizing a C18 column.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution may be necessary to achieve optimal separation from any impurities. Detection can be performed using a UV detector, as the indole and phenyl rings exhibit strong UV absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification. Methods for the HPLC analysis of various indole derivatives have been reported, which can serve as a basis for developing a specific method for "this compound" nih.govscholarsresearchlibrary.comresearchgate.net.

Table 4: General HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Chiral chromatography is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, such as a carbon atom bonded to four different groups wikipedia.orgwou.edu.

Upon examination of the structure of "this compound," it is determined to be an achiral molecule. It does not possess any stereocenters, and it is not expected to exhibit atropisomerism under normal conditions, which is a type of chirality arising from restricted rotation around a single bond nih.gov.

Therefore, enantiomeric separation by chiral chromatography is not applicable to "this compound" itself. However, chiral chromatography is a crucial technique for the separation of chiral indole derivatives oup.comrsc.orgresearchgate.netnih.govresearchgate.net. If "this compound" were to be used as a precursor in the synthesis of a chiral molecule, chiral chromatography would then be an essential tool to separate the resulting enantiomers.

Biophysical Techniques for Ligand-Target Interaction Analysis

The comprehensive characterization of the interaction between a potential ligand, such as this compound, and its biological target is fundamental in drug discovery and chemical biology. Biophysical techniques provide direct measurements of binding events, offering quantitative data on affinity, kinetics, thermodynamics, and the structural basis of the interaction. researchgate.net These methods are crucial for validating hits from initial screens and guiding the optimization of lead compounds. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.gov The method is widely employed to determine the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₓ) can be calculated. scispace.com

In a typical SPR experiment to study this compound, a target protein (the ligand) is immobilized on the surface of a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). ox.ac.uk

The process involves:

Association Phase: The analyte is injected at a constant concentration, and the binding to the immobilized ligand is observed as an increase in the SPR signal over time. The shape of this curve is determined by the association rate (kₐ). sprpages.nl

Dissociation Phase: The analyte solution is replaced with a continuous flow of buffer, causing the bound complex to dissociate. This is observed as a decrease in the SPR signal over time, and the curve's shape is dependent on the dissociation rate (kₔ). sprpages.nl

By analyzing the sensorgrams from a series of analyte concentrations, a global fit to a binding model (e.g., 1:1 Langmuir binding) can be applied to extract the kinetic parameters. ox.ac.uk This data is invaluable for understanding the binding mechanism, providing insights into how quickly a compound binds to its target and how long it remains bound.

Table 1: Illustrative Kinetic Parameters for Ligand-Target Interaction Measured by SPR

| Parameter | Description | Typical Units | Illustrative Value |

|---|---|---|---|

| kₐ (k_on) | Association Rate Constant | M⁻¹s⁻¹ | 1 x 10⁵ |

| kₔ (k_off) | Dissociation Rate Constant | s⁻¹ | 5 x 10⁻³ |

| Kₓ | Equilibrium Dissociation Constant (kₔ/kₐ) | nM | 50 |

X-ray Crystallography for Atomic-Level Complex Structures

X-ray crystallography is the preeminent technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.gov This method provides unparalleled insight into the precise binding mode of a ligand, revealing the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern the recognition process. nih.gov

To determine the complex structure of a target protein with this compound, one of two main approaches is typically used:

Co-crystallization: The purified target protein is mixed with an excess of this compound, and the complex is crystallized.

Soaking: Pre-existing crystals of the target protein (apo-form) are soaked in a solution containing this compound, allowing the compound to diffuse into the crystal and bind to the protein.

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. mdpi.com The intensities and positions of these spots are then used to calculate an electron density map of the molecule. By fitting the known amino acid sequence of the protein and the chemical structure of this compound into this map, a detailed atomic model of the complex is built. nih.gov The resulting structure can confirm the binding site and orientation of the ligand, providing a structural blueprint for rational drug design and lead optimization. nih.gov

Table 2: Information Derived from X-ray Crystallography of a this compound-Target Complex

| Data Type | Description | Significance |

|---|---|---|

| Resolution | The level of detail in the crystal structure (e.g., 2.0 Å). | Higher resolution allows for more precise atomic positions. |

| Binding Site | The specific pocket or groove on the target protein where the ligand binds. | Confirms the mechanism of action and identifies key residues. |

| Ligand Conformation | The three-dimensional shape adopted by the ligand when bound to the target. | Reveals the bioactive conformation of the compound. |

| Key Interactions | Specific non-covalent bonds (H-bonds, salt bridges, etc.) between the ligand and protein residues. | Explains the source of binding affinity and selectivity. |

| Solvent Structure | The position of ordered water molecules in the binding site. | Water molecules can mediate protein-ligand interactions. |

Advanced Fluorescence Spectroscopy for Binding and Sensing

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a system. The indole scaffold, a core component of this compound, is intrinsically fluorescent, making this compound a candidate for direct fluorescence-based binding studies.

When this compound binds to a biological target, its local microenvironment changes, which can significantly alter its fluorescence properties. These changes can be monitored to determine binding affinities and probe the nature of the binding site. Key parameters that are often measured include:

Fluorescence Quenching or Enhancement: Binding to a target can either decrease (quench) or increase the fluorescence intensity of the indole moiety. Quenching may occur if the ligand interacts with specific amino acid residues (like tryptophan itself) that can accept energy, while enhancement often occurs when the ligand moves from an aqueous environment to a more rigid, hydrophobic binding pocket.

Emission Wavelength Shift: A shift in the peak fluorescence emission wavelength (a blue or red shift) can also occur. A blue shift (to shorter wavelengths) typically indicates that the fluorophore has moved into a more non-polar environment, such as the hydrophobic interior of a protein's binding site.

By titrating a solution of the target protein with increasing concentrations of this compound (or vice versa) and monitoring the change in fluorescence, a binding curve can be generated. Fitting this data to a suitable binding isotherm allows for the calculation of the equilibrium dissociation constant (Kₓ).

Table 3: Hypothetical Fluorescence Titration Data for this compound Binding to a Target Protein

| Ligand Concentration (µM) | Relative Fluorescence Intensity | Emission λₘₐₓ (nm) |

|---|---|---|

| 0 | 1.0 | 350 |

| 2 | 1.5 | 345 |

| 5 | 2.2 | 342 |

| 10 | 3.0 | 340 |

| 20 | 3.8 | 338 |

| 50 | 4.5 | 337 |

Circular Dichroism (CD) for Chiral Recognition and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for studying the secondary and tertiary structure of proteins and for investigating conformational changes that occur upon ligand binding.

While this compound itself is not chiral, its interaction with a chiral macromolecule like a protein can be studied using CD in two primary ways:

Monitoring Protein Conformational Changes: The binding of a small molecule can induce changes in the secondary structure (α-helix, β-sheet content) or tertiary structure of a protein. These changes alter the protein's CD spectrum. The "far-UV" CD spectrum (190-250 nm) is sensitive to changes in the protein backbone conformation and can indicate whether the binding of this compound stabilizes or destabilizes the protein's secondary structure elements. Changes in the "near-UV" CD spectrum (250-350 nm) reflect alterations in the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and can provide information about changes in the protein's tertiary structure upon ligand binding.

Induced Circular Dichroism: When an achiral ligand like this compound binds to a chiral protein, it is held in a specific, asymmetric conformation within the chiral binding site. This can result in an "induced" CD signal in the absorption region of the ligand's chromophores. Observing an induced CD signal is strong evidence of binding.

CD is therefore valuable for confirming that a ligand interaction causes a structural perturbation in the target, which can be an important aspect of its mechanism of action.

Table 4: Potential Changes in Protein CD Spectra upon Binding of this compound

| Spectral Region | Wavelength Range | Structural Information | Potential Observation upon Binding |

|---|---|---|---|

| Far-UV | 190-250 nm | Protein Secondary Structure (α-helix, β-sheet) | Increase in negative signal at 222 nm, suggesting an increase in α-helical content. |

| Near-UV | 250-350 nm | Protein Tertiary Structure (Aromatic residue environment) | Change in signal intensity, indicating altered packing of aromatic side chains. |

| Ligand Absorption | >300 nm | Induced Chirality of Bound Ligand | Appearance of a new CD signal corresponding to the ligand's absorption band. |

Emerging Research Applications and Future Directions for 1 Amino 3 Phenylindole Derivatives

Development of Fluorescent Probes and Chemosensors

Indole (B1671886) derivatives are widely utilized in the development of fluorescent chemosensors due to their inherent photophysical properties, including strong fluorescence and environmental sensitivity. The 1-amino-3-phenylindole core, combining the indole fluorophore with a reactive amino group and a tunable phenyl ring, offers a robust framework for creating advanced sensors for ions and biomolecules. mdpi.com

The design of fluorescent probes, including those based on indole derivatives, often revolves around modulating the fluorescence signal from an "off" (non-emissive) to an "on" (emissive) state, or vice versa, upon binding to a specific analyte. This switching is typically controlled by several photophysical mechanisms, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgbohrium.com

Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore (like the indole core) is linked to a receptor unit that has a non-bonding electron pair (e.g., the amino group). In the "off" state, upon excitation, an electron from the receptor is transferred to the fluorophore, quenching its fluorescence. When the receptor binds to an analyte (like a metal ion), the energy level of the non-bonding electron pair is lowered, preventing PET and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The binding of an analyte can alter the electronic properties of these groups, leading to a significant shift in the emission wavelength or a change in fluorescence intensity.

Analyte-Induced Reaction: A common strategy involves designing a probe that undergoes a specific chemical reaction with the analyte, leading to a change in its molecular structure and, consequently, its fluorescence properties. For instance, a non-fluorescent derivative can be converted into a highly fluorescent indole-based product upon reaction.

These principles allow for the rational design of highly selective and sensitive probes by modifying the this compound scaffold with specific recognition moieties for the target analyte.

Derivatives of the indole core have demonstrated significant potential in the detection of biologically relevant species and for imaging within living systems. mdpi.com Their biocompatibility and ability to function in aqueous environments make them particularly suitable for these applications. mdpi.com

For example, an indole-based fluorescent chemosensor, IH-Sal, was synthesized for the detection of Zinc ions (Zn²⁺). mdpi.com This sensor exhibited a significant "turn-on" fluorescence response upon binding to Zn²⁺, with a detection limit of 0.41 μM, which is well below the guidelines set by the World Health Organization. mdpi.com Crucially, the probe demonstrated practical applicability by successfully quantifying Zn²⁺ in real water samples and in imaging its presence within living zebrafish. mdpi.com

Similarly, another fluorescent chemosensor based on a phenylalanine derivative incorporating an indole group was developed for the sequential detection of Zn²⁺ and the amino acids cysteine (Cys) or histidine (His). nih.gov This probe showed a distinct fluorescence enhancement in the presence of Zn²⁺. The resulting complex could then selectively detect Cys and His. nih.gov The excellent biocompatibility of this probe was demonstrated by its use in fluorescence imaging of Zn²⁺ and Cys/His in HeLa cells. nih.gov

Table 1: Performance of Indole-Based Fluorescent Probes

| Probe Name | Target Analyte(s) | Detection Limit | Application |

| IH-Sal | Zn²⁺ | 0.41 μM | Quantification in water; Bioimaging in zebrafish mdpi.com |

| 7-IDF | Zn²⁺, then Cys/His | Not specified | Sequential detection; Bioimaging in HeLa cells nih.gov |

Catalytic Applications and Mechanistic Studies

While the indole scaffold is a cornerstone in many areas of chemical synthesis, the specific catalytic applications of this compound derivatives are a less explored but emerging field of research. The presence of the N-amino group, along with the aromatic indole ring system, suggests potential for these compounds to act as ligands for transition metal catalysts or as organocatalysts themselves.

Mechanistic studies on related aminoindoles suggest that the amino group can participate in catalytic cycles. For instance, in reactions involving hydrazine (B178648) derivatives, the formation of hydrazone intermediates is a key step. nih.gov This reactivity could potentially be harnessed in catalytic transformations. The N-amino group could act as a directing group or participate in hydrogen bonding to activate substrates. Further research is needed to fully realize the catalytic potential of this unique scaffold.

Innovations in Lead Optimization Strategies through Chemical Modification

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, pharmacokinetics, and other properties to yield a viable drug candidate. pharmafeatures.comnih.gov The this compound structure serves as a versatile template for such optimization due to its multiple sites for chemical modification.

A key strategy in lead optimization is understanding the Structure-Activity Relationship (SAR), where systematic changes to a molecule's structure are correlated with changes in its biological activity. pharmafeatures.com This allows medicinal chemists to make rational design choices. pharmafeatures.com

Recent research on N-phenylindole derivatives as inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis, provides a clear example of lead optimization. nih.gov In this study, researchers synthesized a series of derivatives by modifying substituents on the N-phenyl ring of the indole. nih.gov The goal was to enhance the compound's inhibitory activity against the bacterium.

The SAR studies revealed that introducing different groups, such as methoxyl, methyl, fluorine, and N,N-dimethyl, to the N-phenyl ring significantly impacted the antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL. nih.gov This systematic modification led to the discovery of highly potent compounds against the H37Rv strain of the bacterium. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) in N-Phenylindole Derivatives

| Compound ID | Modification on N-Phenyl Ring | Biological Target | Activity (MIC) |

| Lead Scaffold | Unsubstituted Phenyl | Pks13 (M. tuberculosis) | Baseline |

| 31-39, 49, 57 | Methoxyl, methyl, fluorine, N,N-dimethyl, t-butyl | Pks13 (M. tuberculosis) | 0.5 - 8 µg/mL nih.gov |

| 45 | Not specified | Pks13 (M. tuberculosis) | 0.0625 µg/mL nih.gov |

| 58 | Not specified | Pks13 (M. tuberculosis) | 0.125 µg/mL nih.gov |

Similarly, 3-phenyl indole derivatives have been synthesized and evaluated as antimalarial agents. researchgate.net The study found that introducing a 5-chloro group to the indole ring increased the in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, whereas other substitutions like fluoro or methoxy (B1213986) groups diminished the activity. researchgate.net This highlights how subtle chemical modifications to the core structure can drastically alter biological efficacy, a central principle of lead optimization.

Q & A

Q. What are the standard protocols for synthesizing 1-Amino-3-phenylindole, and how do they compare to analogous indole derivatives?

- Methodological Answer : Synthesis typically involves cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., Fischer indole synthesis). Key variables include reaction temperature (80–120°C), solvent choice (e.g., acetic acid or ethanol), and catalyst use (e.g., ZnCl₂). Purification often employs column chromatography with silica gel or recrystallization. Comparative analysis with structurally similar compounds like 1-Amino-4-chloronaphthalene (synthesized via Ullmann coupling) highlights differences in regioselectivity and yield optimization .

| Synthesis Method Comparison | |-------------------------------|--------------------------------| | Compound | Key Reaction Parameters | | this compound | Fischer indole synthesis, ZnCl₂ catalyst, 100°C, 12h | | 1-Amino-4-chloronaphthalene | Ullmann coupling, Cu catalyst, DMF solvent, 150°C |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, focus on distinguishing NH₂ proton signals (δ 5.8–6.2 ppm) from aromatic protons (δ 7.0–7.5 ppm). Infrared (IR) spectroscopy identifies amine N-H stretches (~3400 cm⁻¹). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Contradictions in spectral assignments (e.g., overlapping peaks) require deuterated solvent trials or 2D NMR (COSY, HSQC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion. Storage should be in airtight containers away from oxidizers. Toxicity data for analogous compounds (e.g., 3-(4-Aminophenyl)benzonitrile) suggest potential respiratory irritation, warranting strict adherence to H303+H313+H333 safety codes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

- Methodological Answer : Systematic screening of catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. protic) is critical. Design a factorial experiment varying temperature (80–140°C), catalyst loading (5–20 mol%), and reaction time (6–24h). Use Design of Experiments (DoE) software to identify interactions between variables. For example, ZnCl₂ in acetic acid may maximize yield at 110°C but risk side reactions (e.g., over-alkylation) at higher temperatures .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct a scoping review to map variability in assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays (MTT vs. resazurin). Apply meta-analysis tools to quantify heterogeneity across studies, and validate findings using orthogonal assays (e.g., caspase-3 activation for apoptosis studies). Prioritize studies adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational chemistry guide the design of novel this compound analogs with enhanced stability?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic effects of substituents on the indole ring. Parameters like HOMO-LUMO gaps predict reactivity, while molecular dynamics simulations assess solubility. Compare with experimental stability data (e.g., accelerated degradation studies under UV light or humidity). For example, electron-withdrawing groups at the 5-position may reduce oxidative degradation but lower bioavailability .

Methodological Frameworks

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Use the PICO(T) framework to structure inquiries:

- Population : Target molecule or biological system.

- Intervention : Synthetic modification or functional assay.

- Comparison : Existing analogs or control groups.

- Outcome : Yield, activity, or stability metrics.

- Time : Reaction duration or study timeline.

Data Analysis & Reporting

Q. How should researchers address uncertainties in kinetic studies of this compound reactions?

- Methodological Answer : Quantify error sources via triplicate experiments and error propagation calculations. For time-resolved data, use nonlinear regression (e.g., Michaelis-Menten kinetics) with confidence intervals. Report uncertainties using the GUM (Guide to the Expression of Uncertainty in Measurement) framework. For instance, ±5% variability in HPLC purity assays may arise from column degradation or injection volume inconsistencies .

Q. What are best practices for presenting raw and processed data in publications?

- Methodological Answer : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Processed data (e.g., kinetic plots, dose-response curves) should be in the main text with detailed legends. Use tables to summarize key results, such as:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| ZnCl₂ | 78 | 95 | 12 |

| H₂SO₄ | 65 | 88 | 18 |

Adhere to IUPAC guidelines for compound naming and SI units .

Literature & Reproducibility

Q. How can systematic reviews improve reproducibility in studies involving this compound?

- Methodological Answer : Follow PRISMA guidelines to identify, screen, and extract data from primary literature. Critically appraise methods sections for missing details (e.g., solvent grades, stirring rates). Reproduce key experiments (e.g., synthesis) using protocols from high-quality journals, and document deviations. Tools like SMILES strings or InChI keys ensure precise compound identification across databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.